4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid
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Overview
Description
4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with carboxylic acid and carboxyethylamino substituents, making it a versatile scaffold for various chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid typically involves the functionalization of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a β-ketoester in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are widely used for the large-scale synthesis of quinoline compounds . These methods offer advantages in terms of efficiency, scalability, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, facilitating further functionalization.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinolines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Similar in structure but lacks the carboxyethylamino group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position, offering different chemical properties.
Quinoline N-oxide: An oxidized form of quinoline with distinct reactivity.
Uniqueness
4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-(2-carboxyethylamino)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c16-11(17)5-6-14-12-8-3-1-2-4-10(8)15-7-9(12)13(18)19/h1-4,7H,5-6H2,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
PMPLCIKBEQWTOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)NCCC(=O)O |
Origin of Product |
United States |
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